![molecular formula C29H34Cl4N4O6S2 B167961 5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-( CAS No. 10049-96-4](/img/structure/B167961.png)

5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(

Übersicht

Beschreibung

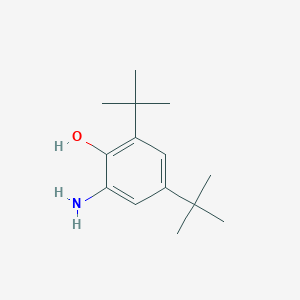

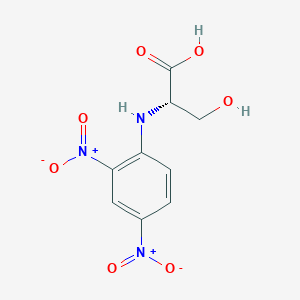

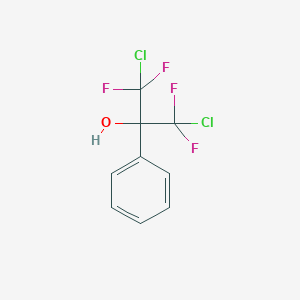

The compound appears to contain a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It’s also dichloro-substituted and contains sulfobutyl and ethyl groups .

Molecular Structure Analysis

The benzimidazole core of the molecule is planar because it’s an aromatic system. The dichloro substituents could add some degree of molecular polarity .Chemical Reactions Analysis

Benzimidazole compounds can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, and the nitrogen atoms in the imidazole ring can coordinate to metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents present. Generally, benzimidazole derivatives are crystalline solids . They may exhibit fluorescence, and their dichloro substituents could make them somewhat polar .Wissenschaftliche Forschungsanwendungen

1. Optoelectronic and Sensor Applications

The compound has been identified as a potential alternative plasmonic material for noble metals in the visible region, particularly in the development of novel long-range surface exciton-polariton (LRSEP) sensors. These sensors, which utilize a film of this compound covered with graphene, show significantly enhanced imaging sensitivity compared to traditional noble metal film-based sensors. This advancement is promising for chemical sensing and bio-sensing applications (Liu et al., 2021).

2. Raman Spectroscopy and Molecular Aggregation

Studies involving Raman spectroscopy have provided insights into the vibrational modes of this compound when it forms J-aggregates. These aggregates exhibit unique characteristics, making them attractive for organic-based optoelectronic devices. The enhancement in the intensity of specific low-frequency modes upon aggregation, attributed to aggregation-enhanced Raman scattering, links the vibrational modes of the molecule to its electronic properties (Coles et al., 2010).

3. Enhanced Nonlinear Optical Response

This compound's derivatives have been explored for their strong nonlinear optical response in the visible spectral range, particularly in epsilon-near-zero (ENZ) organic thin films. By manipulating the doping concentration in these thin films, researchers have achieved a custom-tailored ENZ region in the visible spectral range. This research is crucial for applications requiring specific ENZ properties and offers novel information on how molecular aggregation affects ENZ properties (Wu et al., 2019).

4. Surface Exciton Polaritons for Optical Devices

The compound is key in the development of surface exciton polaritons (SEPs) at the J-aggregate cyanine dye and air interface, crucial for novel sensors and next-generation optical devices. The simple device preparation and the ability to observe SEPs easily at room temperature make it a promising material for SEP biosensors (Takatori et al., 2017).

5. Fluorescence Spectra Influences

The compound's interaction with inorganic salts and bases significantly influences its absorption and fluorescence spectra. This interaction leads to the appearance of an intense J-band and changes in the maximal temperature at which this band is observed, offering potential applications in spectroscopy and sensing technologies (Struganova et al., 2002).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl4N4O6S2/c1-3-34-24-16-20(30)22(32)18-26(24)36(12-5-7-14-44(38,39)40)28(34)10-9-11-29-35(4-2)25-17-21(31)23(33)19-27(25)37(29)13-6-8-15-45(41,42)43/h9-11,16-19H,3-8,12-15H2,1-2H3,(H-,38,39,40,41,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMTVYYZZGALHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C/3\N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34Cl4N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721096 | |

| Record name | 4-(5,6-Dichloro-2-{3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]prop-1-en-1-yl}-1-ethyl-1H-benzimidazol-3-ium-3-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10049-96-4 | |

| Record name | 4-(5,6-Dichloro-2-{3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]prop-1-en-1-yl}-1-ethyl-1H-benzimidazol-3-ium-3-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

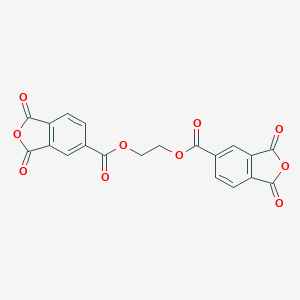

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)